Cas no 7300-29-0 (Pyridine,2-methyl-4-(phenylmethyl)-)

Pyridine,2-methyl-4-(phenylmethyl)- is a substituted pyridine derivative characterized by the presence of a methyl group at the 2-position and a benzyl group at the 4-position of the pyridine ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its aromatic pyridine core enhances reactivity in nucleophilic and electrophilic substitutions, while the benzyl group offers potential for further functionalization. The compound is particularly useful in the development of ligands, catalysts, and bioactive molecules due to its balanced lipophilicity and stability. Proper handling under inert conditions is recommended to maintain its integrity.
Pyridine,2-methyl-4-(phenylmethyl)- structure
7300-29-0 structure
Product Name:Pyridine,2-methyl-4-(phenylmethyl)-
CAS No:7300-29-0
MF:C13H13N
MW:183.249023199081
CID:572764
PubChem ID:81728
Update Time:2025-10-30

Pyridine,2-methyl-4-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine,2-methyl-4-(phenylmethyl)-
    • 2-Picoline, 4-benzyl-
    • 230-744-3
    • 4-benzyl-2-methylpyridine
    • EINECS 230-744-3
    • DTXSID40993760
    • SCHEMBL1563564
    • 7300-29-0
    • NS00044133
    • Inchi: 1S/C13H13N/c1-11-9-13(7-8-14-11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
    • InChI Key: FDFSVELZJFUAKL-UHFFFAOYSA-N
    • SMILES: N1C=CC(=CC=1C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 183.104799419g/mol
  • Monoisotopic Mass: 183.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9Ų

Pyridine,2-methyl-4-(phenylmethyl)- Pricemore >>

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Additional information on Pyridine,2-methyl-4-(phenylmethyl)-

Recent Advances in the Study of Pyridine,2-methyl-4-(phenylmethyl)- (CAS: 7300-29-0) in Chemical Biology and Pharmaceutical Research

Pyridine,2-methyl-4-(phenylmethyl)- (CAS: 7300-29-0) is a pyridine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its biological activity, synthetic utility, and therapeutic potential. In this research briefing, we provide an overview of the latest findings related to this compound, highlighting its role in drug discovery and development.

Recent studies have focused on the synthesis and modification of Pyridine,2-methyl-4-(phenylmethyl)- to enhance its pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that structural analogs of this compound exhibit promising activity as inhibitors of specific kinase targets involved in inflammatory pathways. The researchers employed a combination of computational modeling and high-throughput screening to identify the most potent derivatives, with several candidates showing nanomolar affinity for their targets.

In addition to its potential as a kinase inhibitor, Pyridine,2-methyl-4-(phenylmethyl)- has been investigated for its role in modulating enzyme activity. A recent preprint article on bioRxiv reported that this compound acts as an allosteric modulator of a key metabolic enzyme, suggesting its utility in metabolic disorder therapeutics. The study utilized X-ray crystallography to elucidate the binding mode of the compound, providing valuable insights for further optimization.

The pharmacokinetic properties of Pyridine,2-methyl-4-(phenylmethyl)- have also been a focus of recent research. A 2024 publication in Drug Metabolism and Disposition presented data on the compound's metabolic stability and tissue distribution in rodent models. The findings indicate that while the compound exhibits moderate plasma clearance, its brain penetration is limited, prompting investigations into prodrug strategies to improve its bioavailability for central nervous system targets.

From a synthetic chemistry perspective, novel methodologies for the efficient preparation of Pyridine,2-methyl-4-(phenylmethyl)- and its derivatives have been developed. A recent Organic Letters paper described a palladium-catalyzed cross-coupling approach that significantly improves the yield and scalability of the synthesis. This advancement is particularly relevant for medicinal chemistry programs requiring large quantities of the compound for structure-activity relationship studies.

Looking forward, the unique chemical scaffold of Pyridine,2-methyl-4-(phenylmethyl)- continues to inspire new research directions. Current investigations are exploring its potential in targeted protein degradation, with preliminary data suggesting it could serve as a warhead for PROTAC molecules. Additionally, its fluorescence properties are being evaluated for applications in bioimaging and diagnostic assays.

In conclusion, Pyridine,2-methyl-4-(phenylmethyl)- (CAS: 7300-29-0) represents a versatile chemical entity with multiple applications in drug discovery and chemical biology. The recent studies highlighted in this briefing demonstrate its growing importance in pharmaceutical research and suggest promising avenues for future investigation. As research progresses, this compound may yield novel therapeutic agents or chemical tools for studying biological systems.

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